Methyl 4-(2,4-difluorophenyl)benzoate
Overview
Description
Methyl 4-(2,4-difluorophenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate group substituted with a 2,4-difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,4-difluorophenyl)benzoate can be achieved through several methods. One common approach involves the esterification of 4-(2,4-difluorophenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromo-2,4-difluorobenzene is coupled with methyl 4-boronic acid benzoate in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is performed under an inert atmosphere, typically using a solvent like toluene or dimethylformamide .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,4-difluorophenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride for halogenation or concentrated sulfuric acid for nitration.
Major Products Formed
Oxidation: 4-(2,4-difluorophenyl)benzoic acid
Reduction: 4-(2,4-difluorophenyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Methyl 4-(2,4-difluorophenyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as photoactive compounds and polymers
Mechanism of Action
The mechanism of action of Methyl 4-(2,4-difluorophenyl)benzoate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-(2,6-difluorophenyl)benzoate: Similar in structure but with a bromine atom, which can influence its reactivity and applications.
Methyl 4-(2,6-difluorophenyl)benzoate: Differing in the position of the fluorine atoms, which can affect its chemical properties and biological activity.
Uniqueness
Methyl 4-(2,4-difluorophenyl)benzoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring
Properties
IUPAC Name |
methyl 4-(2,4-difluorophenyl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-18-14(17)10-4-2-9(3-5-10)12-7-6-11(15)8-13(12)16/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKIBABMVWKPEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.